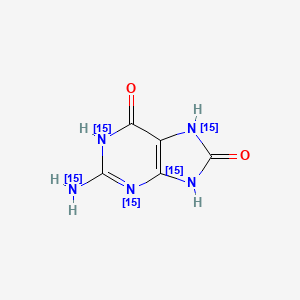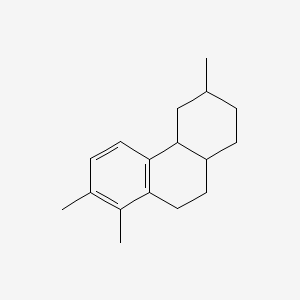
1,2,3,4,4a,9,10,10a-Octahydro-3,7,8-trimethyl-phenanthrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4,4a,9,10,10a-Octahydro-3,7,8-trimethyl-phenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C20H30 It is a derivative of phenanthrene, characterized by the presence of three methyl groups and a partially hydrogenated structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,4a,9,10,10a-Octahydro-3,7,8-trimethyl-phenanthrene typically involves the hydrogenation of phenanthrene derivatives. One common method is the catalytic hydrogenation of 3,7,8-trimethyl-phenanthrene using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction is carried out in a hydrogen atmosphere, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous hydrogenation systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
1,2,3,4,4a,9,10,10a-Octahydro-3,7,8-trimethyl-phenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid to form corresponding ketones or carboxylic acids.
Reduction: Further hydrogenation can reduce the compound to more saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromic acid in acetic acid.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogens (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
科学研究应用
1,2,3,4,4a,9,10,10a-Octahydro-3,7,8-trimethyl-phenanthrene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying hydrogenation reactions.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
作用机制
The mechanism of action of 1,2,3,4,4a,9,10,10a-Octahydro-3,7,8-trimethyl-phenanthrene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory enzymes and cytokines.
相似化合物的比较
Similar Compounds
Phenanthrene: The parent compound, which lacks the hydrogenated structure and methyl groups.
1,2,3,4,4a,9,10,10a-Octahydro-1,4a-dimethyl-7-(1-methylethyl)-phenanthrene: A similar compound with different methyl group positions.
Dehydroabietic acid: A related compound with a carboxylic acid functional group.
Uniqueness
1,2,3,4,4a,9,10,10a-Octahydro-3,7,8-trimethyl-phenanthrene is unique due to its specific hydrogenation pattern and the presence of three methyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C17H24 |
|---|---|
分子量 |
228.37 g/mol |
IUPAC 名称 |
3,7,8-trimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene |
InChI |
InChI=1S/C17H24/c1-11-4-6-14-7-9-15-13(3)12(2)5-8-16(15)17(14)10-11/h5,8,11,14,17H,4,6-7,9-10H2,1-3H3 |
InChI 键 |
DRWFBVVVAVRLNH-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC2CCC3=C(C2C1)C=CC(=C3C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


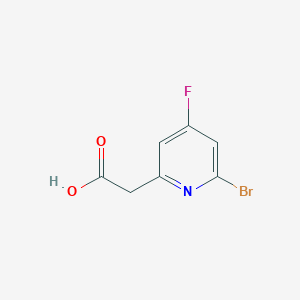
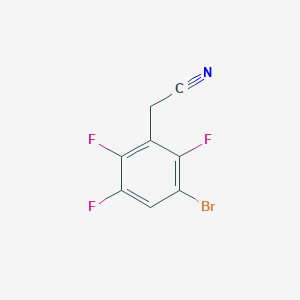
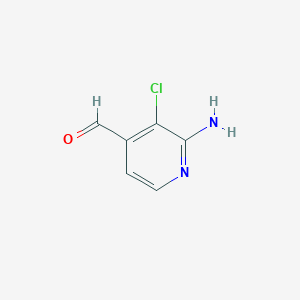

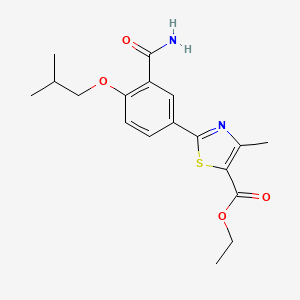
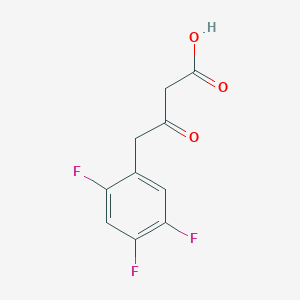
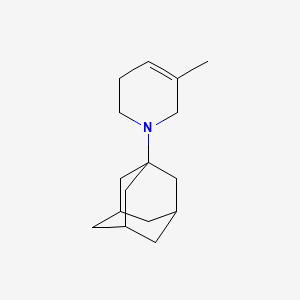
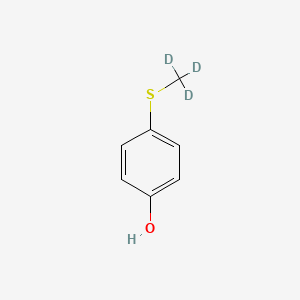
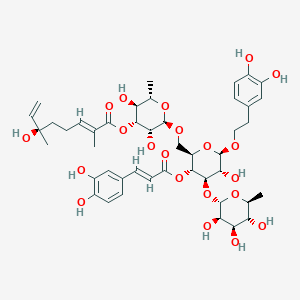

![(3R,4R)-tert-Butyl 4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate](/img/structure/B13440150.png)

![(5S,8R,9S,10S,13S,14S,16R)-16-hydroxy-1,10,13-trimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13440172.png)
